molecular formula C15H20N2O2 B7645126 3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide

3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B7645126
M. Wt: 260.33 g/mol
InChI Key: NKGHEOMOQDBKGC-UHFFFAOYSA-N
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Description

3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 3-methyl group and a 2-oxo-2-(piperidin-1-yl)ethyl moiety. Benzamides are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzoic acid and piperidine.

    Formation of Intermediate: 3-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with piperidine to form the intermediate 3-methyl-N-(piperidin-1-yl)benzamide.

    Oxidation: The final step involves the oxidation of the piperidine ring to introduce the 2-oxo group, typically using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Various oxidized derivatives of the piperidine ring.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Functionalized benzamide derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological properties. Benzamide derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization are of interest for developing new materials and products.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzamide core can bind to various receptors and enzymes, modulating their activity. The piperidine ring and oxo group contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Receptors: The compound may interact with G-protein coupled receptors (GPCRs) and ion channels.

    Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Pathways: The compound may influence signaling pathways related to inflammation, pain, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: Lacks the piperidine ring and oxo group, resulting in different biological activity.

    3-methyl-N-(piperidin-1-yl)benzamide: Similar structure but without the oxo group, affecting its reactivity and binding properties.

    N-(2-oxo-2-(piperidin-1-yl)ethyl)benzamide: Lacks the 3-methyl group, which can influence its pharmacological profile.

Uniqueness

3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of both the 3-methyl group and the 2-oxo-2-(piperidin-1-yl)ethyl moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-6-5-7-13(10-12)15(19)16-11-14(18)17-8-3-2-4-9-17/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHEOMOQDBKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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